3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid
Description
The compound 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid features a hybrid structure combining a 2,6-dioxopiperidine (glutaramide) moiety and a 1-oxo-isoindoline scaffold linked via a propanoic acid chain. This architecture is characteristic of proteolysis-targeting chimeras (PROTACs) and molecular glues, which are designed to induce targeted protein degradation by recruiting E3 ubiquitin ligases . The 2,6-dioxopiperidin-3-yl group is a critical pharmacophore derived from thalidomide analogs, enabling interactions with cereblon (CRBN), a component of the E3 ligase complex . The propanoic acid substituent enhances solubility and facilitates further functionalization for conjugation with target-binding ligands .
Properties
IUPAC Name |
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-13-5-4-12(15(22)17-13)18-8-10-7-9(2-6-14(20)21)1-3-11(10)16(18)23/h1,3,7,12H,2,4-6,8H2,(H,20,21)(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGLSDIRVYQGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Ring Formation
The isoindole core is typically constructed via condensation reactions between phthalic anhydride derivatives and amines. For example, 5-bromoisoindoline-1,3-dione can react with 3-aminopiperidine-2,6-dione under acidic conditions to form the isoindole-piperidine backbone. This step often employs solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures between 80–120°C, with reaction times ranging from 12–24 hours.
Sequential Functionalization
After constructing the bicyclic framework, the propanoic acid side chain is introduced through Friedel-Crafts alkylation or palladium-catalyzed coupling. For instance, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates the attachment of the carboxylic acid group to the isoindole ring.
Stepwise Synthesis Pathways
Route 1: Phthalic Anhydride Derivative as Starting Material
Step 1: Synthesis of 5-Bromoisoindoline-1,3-dione
Phthalic anhydride is treated with bromine in acetic acid to yield 4-bromophthalic anhydride, which is subsequently aminated with ammonium hydroxide to form 5-bromoisoindoline-1,3-dione (yield: 68–72%).
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 15% vs. THF |
| Temperature | 100°C | 20% vs. 80°C |
| Catalyst (Pd(OAc)₂) | 5 mol% | 12% vs. 2 mol% |
Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while elevated temperatures improve reaction kinetics.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂) paired with ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) increase coupling efficiency in Heck reactions (turnover number >1,000).
Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anti-inflammatory Properties
- Research indicates that derivatives of this compound can reduce levels of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation. Elevated TNFα levels are associated with various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease . The ability to modulate TNFα levels positions this compound as a potential anti-inflammatory agent.
-
Cancer Treatment
- The compound's structural analogs have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that certain isoindoline derivatives can inhibit cancer cell proliferation and induce apoptosis in malignant cells .
- Neurological Disorders
Case Study 1: TNFα Modulation
A study conducted on animal models demonstrated that administering 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid resulted in a significant decrease in serum TNFα levels. This reduction was linked to decreased inflammation markers and improved clinical outcomes in models of arthritis .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines have shown that compounds structurally related to this compound exhibit cytotoxic effects. For example, one study reported a 70% reduction in cell viability in breast cancer cell lines following treatment with an isoindoline derivative .
Mechanism of Action
The mechanism of action of 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, synthesis data, and applications of analogous compounds:
Key Observations
PEGylated analogs improve pharmacokinetics but may require higher synthetic effort . Spirocyclic and phenoxy linkers () enhance binding specificity to target proteins like androgen receptors or MMPs .
Substituent Effects: The 1-oxo-isoindoline core (vs. Chloroacetamide () introduces covalent binding capabilities, useful for irreversible kinase inhibitors but with higher toxicity risks .
Synthetic Yields: Derivatives with simple linkers (e.g., propanoic acid) achieve moderate yields (60–74%), while fluorinated or spirocyclic analogs require multi-step syntheses with lower yields (e.g., 33% for decanoic acid derivatives in ) .
Biological Applications: PROTACs dominate applications (), leveraging the dioxopiperidine moiety for CRBN binding. Non-PROTAC analogs () show promise in enzyme inhibition (MMPs) and covalent targeting .
Research Findings and Trends
- PROTAC Optimization : Recent studies focus on balancing linker length and rigidity to improve degradation efficiency. For example, spirocyclic linkers () enhance proteasome recruitment by stabilizing ternary complexes .
- Toxicity Mitigation : Modifications like 1-oxo substitution (vs. 1,3-dioxo) aim to reduce reactive oxygen species (ROS) generation associated with thalidomide derivatives .
- Diverse Targeting : Beyond oncology, analogs are explored for neurodegenerative diseases (e.g., BRAF inhibitors in ) and inflammation (MMP inhibitors in ) .
Biological Activity
3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid is a compound with significant biological activity, particularly in the context of anti-inflammatory and immunomodulatory effects. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H14N2O5
- CAS Number: 2580181-06-0
Anti-inflammatory Properties
Research indicates that derivatives of this compound can significantly reduce the levels of Tumor Necrosis Factor-alpha (TNFα), a cytokine involved in systemic inflammation. Elevated TNFα levels are associated with various inflammatory diseases. The compound has shown efficacy in modulating TNFα production, suggesting its potential use in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
| Activity | Mechanism | References |
|---|---|---|
| TNFα Inhibition | Reduces cytokine production | , |
| IL-1β Modulation | Alters inflammatory response | |
| IL-10 Stimulation | Enhances anti-inflammatory pathways |
Immunomodulatory Effects
The compound has been studied for its immunomodulatory properties. It has been found to stimulate the production of IL-10, an anti-inflammatory cytokine that plays a crucial role in limiting immune responses and preventing tissue damage during inflammation. This activity highlights its potential for use in autoimmune diseases where immune regulation is necessary .
Preclinical Studies
In preclinical models, compounds similar to this compound have demonstrated promising results in reducing tumor growth and enhancing survival rates in models of cancer. For instance, studies involving murine models of melanoma and leukemia showed that administration of these compounds led to significant tumor regression and improved immune response against cancer cells .
Clinical Implications
The potential therapeutic applications extend to various cancers, including solid tumors and hematological malignancies. The modulation of inflammatory pathways could also benefit patients with chronic inflammatory conditions. Ongoing clinical trials are necessary to establish the safety and efficacy of this compound in human subjects .
Q & A
Basic: What are the key synthetic methodologies and purification challenges for this compound?
Answer:
The synthesis typically involves condensation of intermediates under reflux conditions. For example, analogous procedures (e.g., ) use acetic acid with sodium acetate as a catalyst, followed by recrystallization for purification. Key challenges include:
- Byproduct Formation : Monitor reaction progress via TLC or HPLC to identify undesired side products.
- Solubility Issues : Optimize recrystallization solvents (e.g., acetic acid or ethanol-water mixtures) to improve yield.
- Stability : Store purified compounds under inert atmospheres to prevent degradation, as suggested by handling precautions in SDS documents .
Advanced: How can computational tools optimize the synthesis route?
Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways. For instance:
- Reaction Path Search : Use software like Gaussian or ORCA to model transition states and intermediates, as done in ICReDD’s workflow ().
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for higher yields .
- Validation : Cross-check computational predictions with small-scale experiments before scaling up.
Advanced: How should researchers address contradictory bioactivity data across assays?
Answer:
Contradictions may arise from assay conditions or compound instability. Mitigation strategies include:
- Dose-Response Curves : Perform multiple replicates across concentrations to confirm activity trends.
- Stability Testing : Use LC-MS to verify compound integrity under assay conditions (e.g., pH, temperature) .
- Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding affinity vs. cell-based assays).
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirm structural integrity (e.g., H/C NMR for isoindole and dioxopiperidine moieties).
- HPLC-PDA/MS : Assess purity and detect trace impurities (<0.1% threshold).
- Elemental Analysis : Verify empirical formula consistency .
Advanced: How does solvent choice impact reactivity in derivatization reactions?
Answer:
Solvent polarity and proticity influence reaction kinetics. For example:
- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilic substitution rates but may promote side reactions.
- Protic Solvents (Acetic Acid) : Stabilize intermediates via hydrogen bonding, as seen in .
- High-Throughput Screening : Test solvent libraries to map reactivity landscapes .
Advanced: What safety protocols are essential for scaling up synthesis?
Answer:
- Engineering Controls : Use fume hoods or closed reactors to minimize exposure to dust/aerosols .
- Thermal Management : Monitor exothermic reactions with calorimetry (e.g., RC1e) to prevent runaway scenarios.
- Waste Handling : Neutralize acidic byproducts with bicarbonate before disposal.
Advanced: How can mechanistic studies elucidate the compound’s mode of action?
Answer:
- Isotopic Labeling : Track metabolic pathways using C-labeled analogs.
- Kinetic Profiling : Measure rate constants for target binding or degradation.
- Molecular Dynamics : Simulate protein-ligand interactions (e.g., using GROMACS) to identify binding hotspots .
Basic: What cheminformatics approaches predict biological targets?
Answer:
- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structure with activity.
- Docking Simulations : Screen against target libraries (e.g., PDBe-KB) using AutoDock Vina.
- PubChem Data : Leverage bioactivity datasets () to prioritize high-probability targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
